

A Researcher's Technical Guide to Sourcing and Qualifying 3-Methoxyazetidine Hydrochloride

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Compound of Interest

Compound Name: 3-Methoxyazetidine hydrochloride

Cat. No.: B119537

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Introduction: The Strategic Value of 3-Methoxyazetidine Hydrochloride in Modern Drug Discovery

3-Methoxyazetidine hydrochloride (CAS No: 148644-09-1, Molecular Formula: $C_4H_{10}ClNO$, Molecular Weight: 123.58) is a pivotal heterocyclic building block in medicinal chemistry.^{[1][2]} Its strained four-membered azetidine ring offers a rigid, conformationally constrained scaffold that can enhance binding interactions with biological targets.^[3] This structural feature, combined with the modulating effect of the methoxy group on lipophilicity and the improved solubility conferred by the hydrochloride salt, makes it a highly versatile intermediate.^[3]

This scaffold is instrumental in the synthesis of novel therapeutics, particularly in the development of central nervous system (CNS) agents, enzyme inhibitors, and isoxazole-thiazole derivatives used as GABA A receptor inverse agonists for treating cognitive disorders.^{[3][4]} As with any critical raw material, the success of a synthetic campaign hinges on the quality and reliability of the starting material. This guide provides an in-depth framework for researchers to identify, evaluate, and qualify commercial suppliers of **3-Methoxyazetidine hydrochloride**, ensuring scientific rigor from procurement to application.

Landscape of Commercial Suppliers: A Comparative Analysis

The commercial availability of **3-Methoxyazetidine hydrochloride** is robust, with numerous suppliers catering to different scales, from discovery research to bulk manufacturing. However, purity, documentation, and quality assurance can vary significantly. The following table summarizes prominent suppliers and key evaluation metrics.

Supplier	Typical Purity	CAS Number	Available Documentation	Key Considerations
Sigma-Aldrich (Merck)	Varies (e.g., 97%)	148644-09-1	SDS, CoA (Lot-specific)	Offers "AldrichCPR" grade which is sold "AS-IS" without pre-collected analytical data; buyer assumes full responsibility for QC.
ChemScene	≥98%	148644-09-1	SDS, CoA	Provides services from custom synthesis to commercial production, indicating scale-up capabilities. [5]
Leapchem	≥97% (QNMR)	148644-09-1	SDS, Detailed Specs	Publishes detailed specifications including appearance, water content, and melting point, suggesting robust internal QC. [3]
Synthonix	97.0%	148644-09-1	SDS	A specialized building block provider, often a reliable source

				for unique scaffolds.[6]
Fisher Scientific	Not specified	148644-09-1	SDS	A major distributor that sources from various manufacturers; quality may vary by source.[1]
Biostring	97%	148644-09-1	SDS	Provides basic specifications and safety information.[7]

The Imperative of Independent Quality Control (QC)

The principle of caveat emptor (let the buyer beware) is critical in chemical procurement. While a supplier's Certificate of Analysis (CoA) provides a baseline, independent verification is a cornerstone of experimental reproducibility. This is especially true for suppliers that explicitly state products are sold "as-is," where the onus of quality verification falls entirely on the researcher. An incoming material that fails to meet identity and purity specifications can jeopardize entire research timelines and budgets.

Decoding the Certificate of Analysis (CoA)

A comprehensive CoA should, at a minimum, include:

- Appearance: Conformation to expected physical state (e.g., White to yellow solid).[3]
- Identity Confirmation: Evidence of structural integrity, typically via ^1H NMR and/or Mass Spectrometry, conforming to the known structure of **3-Methoxyazetidine hydrochloride**. [3]
- Purity Assay: A quantitative measure of purity, often determined by Quantitative NMR (QNMR) or HPLC.[3][8]

- Water Content: Measured by Karl Fischer titration, as excess water can interfere with moisture-sensitive reactions.[3]
- Melting Point: A sharp melting point range is indicative of high purity.[3]

Protocol: Incoming Material Identity & Purity Verification by ^1H NMR

This protocol describes a fundamental QC check to be performed upon receipt of any new batch of **3-Methoxyazetidine hydrochloride**.

Objective: To confirm the chemical identity and estimate the purity of **3-Methoxyazetidine hydrochloride**.

Materials:

- **3-Methoxyazetidine hydrochloride** (sample)
- Deuterated solvent (e.g., D_2O or DMSO-d_6)
- NMR tubes
- NMR Spectrometer (≥ 400 MHz recommended)

Methodology:

- Sample Preparation: Accurately weigh approximately 5-10 mg of the **3-Methoxyazetidine hydrochloride** sample and dissolve it in ~0.6 mL of the chosen deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup: Load the sample into the NMR spectrometer. Lock and shim the instrument according to standard procedures to achieve optimal resolution.
- Data Acquisition: Acquire a standard ^1H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be used to obtain a good signal-to-noise ratio.
- Data Processing & Analysis:

- Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift axis to the residual solvent peak (e.g., D₂O at ~4.79 ppm).
- Integrate all distinct signals.
- Analyze the Spectrum: Compare the obtained spectrum to the expected pattern for **3-Methoxyazetidine hydrochloride**:
 - Methoxy Group (-OCH₃): A sharp singlet at approximately 3.3-3.5 ppm, integrating to 3 protons. The presence and sharpness of this peak are primary indicators of identity.
 - Azetidine Ring Protons (-CH- and -CH₂-): A more complex set of multiplets between approximately 3.8-4.5 ppm. The integration of this region should correspond to 5 protons.
 - Purity Assessment: Look for unexpected signals. Small peaks in the aliphatic or aromatic regions may indicate organic impurities or residual solvents from synthesis (e.g., THF, diethyl ether). The relative integration of these impurity peaks compared to the product signals provides a semi-quantitative measure of purity.

Self-Validation: A clean spectrum with signals only at the expected chemical shifts and with correct integrations provides high confidence in the material's identity and purity. Significant deviation warrants communication with the supplier and may require further analytical testing (e.g., LC-MS).

Safe Handling, Storage, and Stability

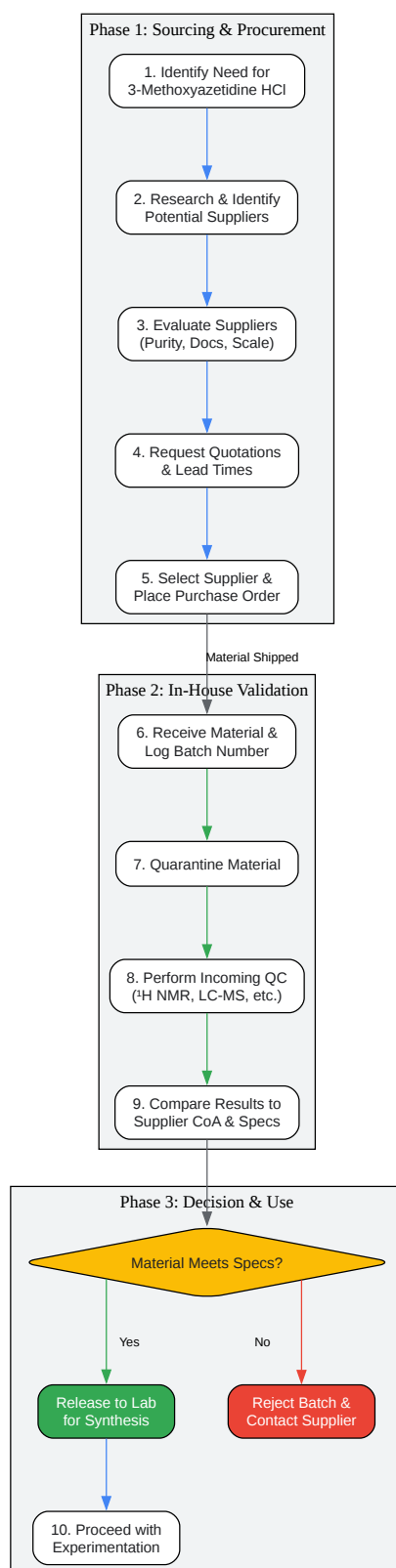
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

- Hazard Identification: **3-Methoxyazetidine hydrochloride** is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^{[1][2][7][9]}

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles (EN 166 standard), and a lab coat.[1] Work should be conducted in a well-ventilated fume hood.
- Storage Conditions: To ensure long-term stability, the compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen).[7] Recommended storage temperatures vary by supplier, ranging from room temperature to refrigerated (2-8°C).[5][7] Always keep the container tightly closed in a dry place.[1]
- First Aid Measures:
 - In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
 - In case of skin contact: Wash off with plenty of soap and water.[1]
 - If inhaled: Move the person to fresh air.[1]

Visualized Workflow: Procurement to Application

The following diagram outlines the logical workflow for sourcing and qualifying a critical chemical building block like **3-Methoxyazetidine hydrochloride**. This process ensures that only validated, high-quality material enters the research and development pipeline.



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Caption: End-to-end workflow for sourcing and qualifying chemical reagents.

Conclusion

3-Methoxyazetidine hydrochloride is a valuable asset in the drug discovery toolkit. However, its utility is directly proportional to its quality. A rigorous, evidence-based approach to supplier selection and in-house qualification is not an impediment to research but a prerequisite for it. By integrating the practices outlined in this guide—from comparative supplier analysis to mandatory incoming QC—researchers can mitigate risks, ensure the integrity of their synthetic work, and accelerate the path to discovery.

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